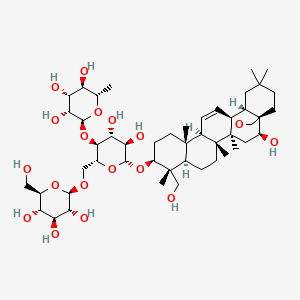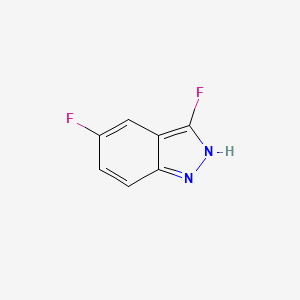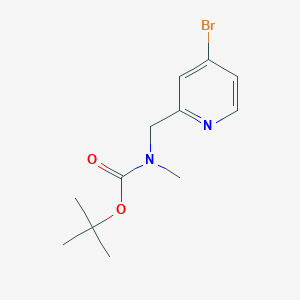
tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate is an organic compound with the molecular formula C11H15BrN2O2. It is a white to pale-yellow solid or semi-solid that is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate typically involves the reaction of 4-bromopyridine with tert-butyl chloroformate and methylamine. The reaction is carried out under inert atmosphere conditions, usually at low temperatures to prevent decomposition. The general reaction scheme is as follows:
Step 1: 4-bromopyridine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 4-bromopyridin-2-ylcarbamate.
Step 2: The intermediate is then treated with methylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include substituted pyridines with different functional groups replacing the bromine atom.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include amines and other reduced forms of the compound.
Scientific Research Applications
tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromo-2-pyridinyl)carbamate
- tert-Butyl (4-bromo-3-chloropyridin-2-yl)(methyl)carbamate
- tert-Butyl (4-bromo-2-(1,1-difluoroethyl)pyridine
Uniqueness
tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C12H17BrN2O2 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromopyridin-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-10-7-9(13)5-6-14-10/h5-7H,8H2,1-4H3 |
InChI Key |
AJEQPJMTSGNZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=CC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


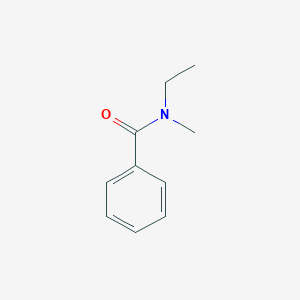
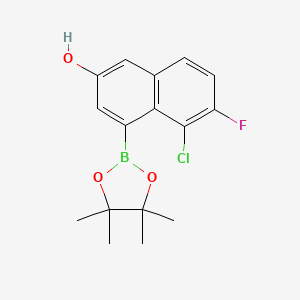
![Ethyl[4,4']bipiperidinyl-1-yl-acetate](/img/structure/B13928797.png)

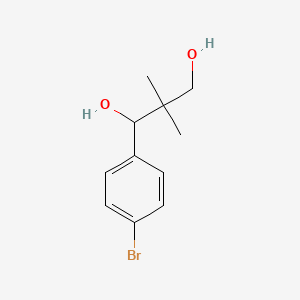


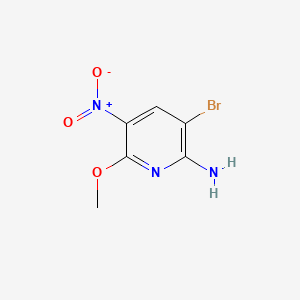
![Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate](/img/structure/B13928834.png)
